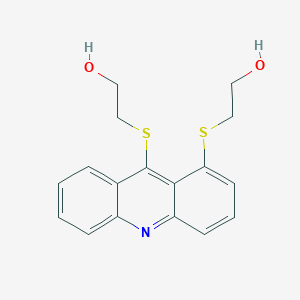
2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol is a chemical compound with the molecular formula C19H20N2O2S2 It is characterized by the presence of an acridine moiety linked to two ethanolic groups via sulfur atoms
Preparation Methods
The synthesis of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol typically involves the reaction of acridine derivatives with thiol-containing compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolic groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol can be compared with other similar compounds, such as:
2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanol: This compound has a similar structure but with a propane moiety instead of acridine.
2,2’-(Benzene-1,4-diylbis(sulfanediyl))diethanol: This compound features a benzene ring instead of acridine.
The uniqueness of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol lies in its acridine moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
112167-73-4 |
|---|---|
Molecular Formula |
C17H17NO2S2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[9-(2-hydroxyethylsulfanyl)acridin-1-yl]sulfanylethanol |
InChI |
InChI=1S/C17H17NO2S2/c19-8-10-21-15-7-3-6-14-16(15)17(22-11-9-20)12-4-1-2-5-13(12)18-14/h1-7,19-20H,8-11H2 |
InChI Key |
BHRCSAHGCRIEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3SCCO)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)
![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)

![Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-](/img/structure/B11815695.png)
![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)
![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)


![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)


